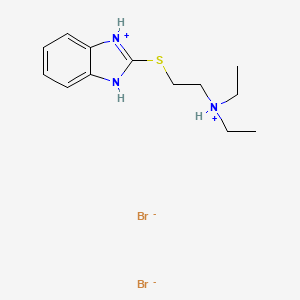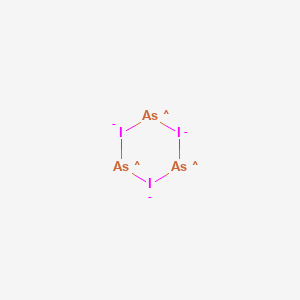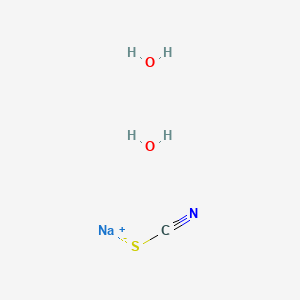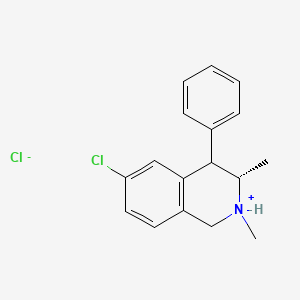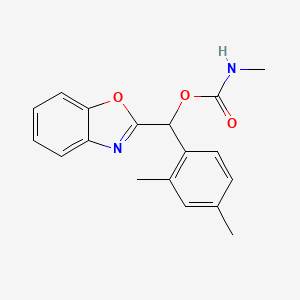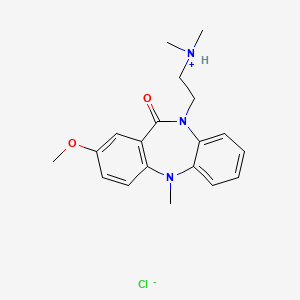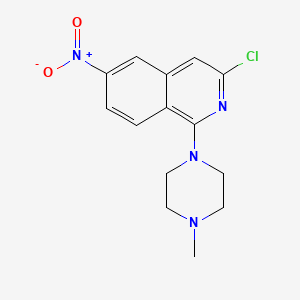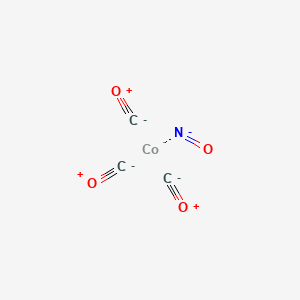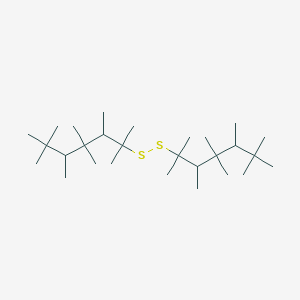
Di-tert-tetradecyl disulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-tetradecyl disulphide is an organic compound with the molecular formula C28H58S2. It is a disulphide, meaning it contains a bond between two sulfur atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-tetradecyl disulphide can be synthesized through the oxidation of tert-dodecylthiol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in the presence of a solvent like ethanol. The reaction conditions are usually mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar oxidation process but on a larger scale. The process involves the continuous addition of the oxidizing agent to a solution of tert-dodecylthiol, ensuring complete conversion to the disulphide. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-tetradecyl disulphide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiol.
Substitution: It can participate in substitution reactions where the disulphide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to cleave the disulphide bond, including amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tert-dodecylthiol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Di-tert-tetradecyl disulphide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential role in biological systems, particularly in the formation and stabilization of protein structures.
Medicine: It is investigated for its potential therapeutic properties, including its use as an antioxidant.
Industry: It is used as a stabilizer in the production of polymers and as a vulcanizing agent in rubber manufacturing.
Wirkmechanismus
The mechanism by which di-tert-tetradecyl disulphide exerts its effects involves the cleavage of the disulphide bond, leading to the formation of reactive sulfur species. These reactive species can interact with various molecular targets, including proteins and enzymes, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-tert-butyl disulphide
- Di-tert-pentyl disulphide
- Di-tert-hexyl disulphide
Comparison
Di-tert-tetradecyl disulphide is unique due to its longer alkyl chain, which imparts greater hydrophobicity and stability compared to shorter-chain disulphides. This makes it particularly useful in applications where stability and hydrophobic interactions are crucial.
Eigenschaften
CAS-Nummer |
29962-83-2 |
|---|---|
Molekularformel |
C28H58S2 |
Molekulargewicht |
458.9 g/mol |
IUPAC-Name |
2-(2,3,4,4,5,6,6-heptamethylheptan-2-yldisulfanyl)-2,3,4,4,5,6,6-heptamethylheptane |
InChI |
InChI=1S/C28H58S2/c1-19(23(5,6)7)25(11,12)21(3)27(15,16)29-30-28(17,18)22(4)26(13,14)20(2)24(8,9)10/h19-22H,1-18H3 |
InChI-Schlüssel |
PUZFDZFKIPUGSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)C)C(C)(C)C(C)C(C)(C)SSC(C)(C)C(C)C(C)(C)C(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


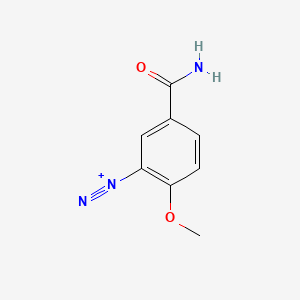
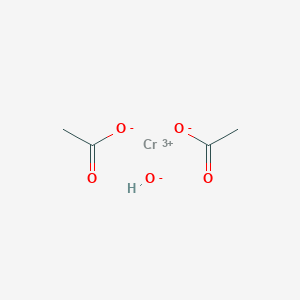

![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
